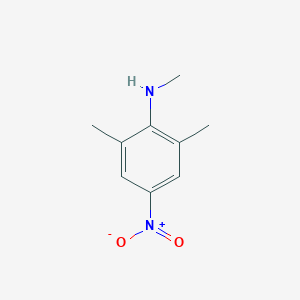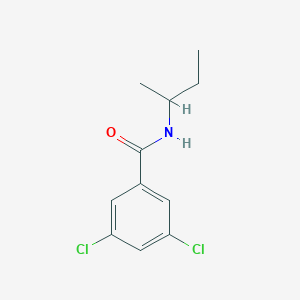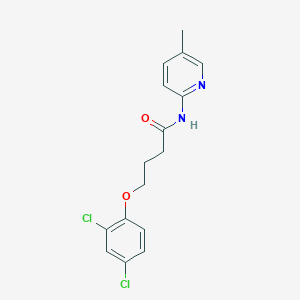
N,2,6-trimethyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,6-trimethyl-4-nitroaniline (TMA) is a chemical compound that belongs to the class of nitroanilines. It is widely used in scientific research due to its unique properties. TMA has been shown to possess significant anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of N,2,6-trimethyl-4-nitroaniline is not fully understood. However, it is believed that this compound works by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in cancer cell growth and invasion.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the expression of various genes that are involved in cancer cell growth and inflammation. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
N,2,6-trimethyl-4-nitroaniline has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. This compound also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N,2,6-trimethyl-4-nitroaniline. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the mechanism of action of this compound and identify the signaling pathways that are involved in its anti-cancer and anti-inflammatory properties. Additionally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesemethoden
N,2,6-trimethyl-4-nitroaniline can be synthesized using a variety of methods, including the reaction of 4-nitro-2,6-dimethylaniline with nitric acid in the presence of sulfuric acid. Another method involves the reaction of 4-nitro-2,6-dimethylaniline with nitrosonium tetrafluoroborate in the presence of acetic acid. The yield of this compound obtained using these methods is usually around 70-80%.
Wissenschaftliche Forschungsanwendungen
N,2,6-trimethyl-4-nitroaniline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound works by inducing apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the expression of various genes that are involved in cancer cell growth and proliferation.
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
N,2,6-trimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(11(12)13)5-7(2)9(6)10-3/h4-5,10H,1-3H3 |
InChI-Schlüssel |
OJZSIHMWQJMHFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)










![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)